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The Discovery and Preclinical Profile of IWP-051: A Novel sGC Stimulator

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

IWP-051 is a novel, orally bioavailable soluble guanylate cyclase (sGC) stimulator identified through the structural manipulation of a 1,3,5-substituted pyrazole scaffold, leading to a new class of pyrazole-pyrimidine compounds.[1][2] As a heme-dependent sGC stimulator, **IWP-051** acts synergistically with nitric oxide (NO) to catalyze the conversion of guanosine-5'-triphosphate (GTP) to the second messenger cyclic guanosine-3',5'-monophosphate (cGMP). [1][2] This molecule demonstrates a promising preclinical profile, characterized by high potency, metabolic stability, and favorable pharmacokinetic and pharmacodynamic properties, suggesting its potential for once-daily dosing in humans for the treatment of cardiovascular diseases and conditions associated with fibrosis and end-organ failure.[1][3][4]

Introduction

Soluble guanylate cyclase (sGC) has emerged as a key therapeutic target for a range of cardiovascular and fibrotic diseases.[3][4] sGC, an enzyme that binds nitric oxide (NO), plays a crucial role in signal transduction by converting GTP to cGMP.[1] sGC stimulators are small molecule agonists that are heme-dependent and work in concert with NO to enhance cGMP production.[2][5] The discovery of **IWP-051** represents a significant advancement in this class of compounds, offering a well-aligned profile of potency, stability, selectivity, and pharmacodynamic effects.[3]

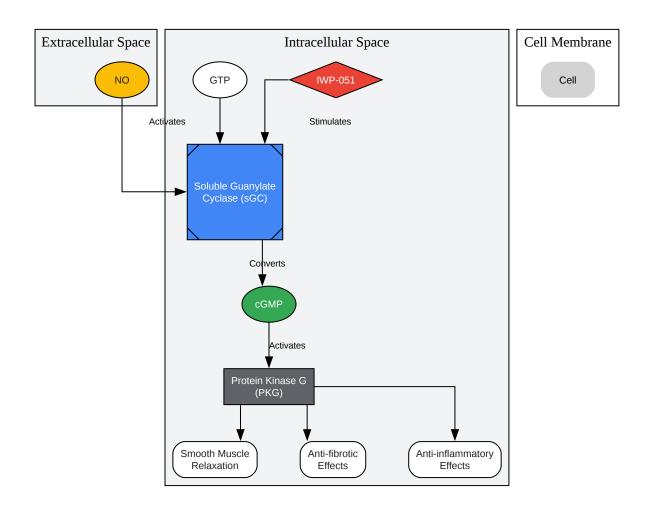




Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

IWP-051 functions as a direct stimulator of sGC. In the presence of NO, **IWP-051** enhances the catalytic activity of sGC, leading to increased production of cGMP. Even in the absence of NO, **IWP-051** can stimulate sGC, although to a lesser extent.[1] This dual action provides a potential therapeutic advantage in conditions where endogenous NO production may be impaired.







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